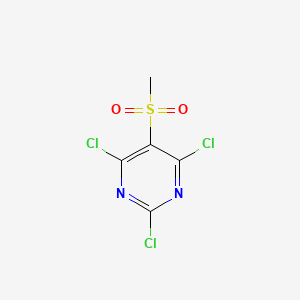

2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

69293-47-6 |

|---|---|

Molekularformel |

C5H3Cl3N2O2S |

Molekulargewicht |

261.5 g/mol |

IUPAC-Name |

2,4,6-trichloro-5-methylsulfonylpyrimidine |

InChI |

InChI=1S/C5H3Cl3N2O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3 |

InChI-Schlüssel |

MAGUTJHZIADTKE-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=C(N=C(N=C1Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination Using Phosphorus Oxychloride (POCl₃)

The most common approach involves chlorinating a hydroxy- or methoxy-substituted pyrimidine precursor. CN110294715B outlines a method where 2,4,6-trihydroxy-5-methoxypyrimidine reacts with POCl₃ in the presence of an organic base (e.g., N,N-dimethylaniline) at 80–100°C for 10–36 hours. Key steps include:

-

Chlorination : POCl₃ replaces hydroxyl groups with chlorine atoms.

-

Quenching : Ice-water extraction followed by organic solvent (ethyl acetate) isolation.

-

Distillation : Removal of excess POCl₃ yields 2,4,6-trichloro-5-methoxypyrimidine, which is subsequently sulfonylated.

Key Data :

Sulfonylation via Methanesulfonyl Chloride

Post-chlorination, the methoxy group at position 5 is replaced with a methylsulfonyl group. US6693194B2 describes sulfonylation using methanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions.

Reaction Conditions :

Oxidation of Methylthio Intermediates

Synthesis of 2,4,6-Trichloro-5-(methylthio)pyrimidine

A two-step process involves:

-

Methylthio Introduction : Reacting 2,4,6-trichloro-5-hydroxypyrimidine with sodium thiomethoxide (NaSMe) in DMF at 50°C.

-

Oxidation to Sulfonyl : Treating the methylthio intermediate with hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) in acetic acid at 70–90°C.

Optimized Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Methylthio Addition | 50°C, 4 hours | 85–90% |

| Oxidation | 70–90°C, 2–4 hours | 88–92% |

Microwave-Assisted Synthesis

Ambeed reports a rapid method using microwave irradiation:

-

Substrate : 6-Hydroxy-5-methoxy-1H-pyrimidine-2,4-dione.

-

Chlorination : POCl₃ under microwave irradiation (130–140°C, 30 minutes).

-

Sulfonylation : Subsequent reaction with methanesulfonic anhydride.

Advantages :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| POCl₃ Chlorination | 80–89 | 10–36 hrs | Industrial |

| Methylthio Oxidation | 85–92 | 6–8 hrs | Lab-scale |

| Microwave | 84 | 0.5 hrs | Pilot-scale |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4,6-Trichlor-5-(methylsulfonyl)pyrimidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Nucleophile Substitution: Aufgrund des elektronenarmen Charakters des Pyrimidinrings greifen Nucleophile leicht die Chloratome an, was zu Substitutionsreaktionen führt.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig sind.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Nucleophile sind Amine, Thiole und Alkoxide.

Oxidation und Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffperoxid (H2O2) können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom verwendeten Nucleophil ab. Beispielsweise kann die Reaktion mit Aminen zu Aminopyrimidinderivaten führen, während die Reaktion mit Thiolen Thiopyrimidinverbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2,4,6-trichloro-5-(methylsulfonyl)pyrimidine typically involves the reaction of pyrimidine derivatives with chlorinating agents. The specific process often includes:

- Starting Materials : Pyrimidine derivatives and sulfur-containing reagents.

- Reagents : Chlorinating agents such as phosphorus oxychloride or phosphorus pentachloride.

- Conditions : The reaction is usually conducted under controlled temperatures to optimize yield and purity.

The resulting compound is characterized by its chlorinated pyrimidine structure, which contributes to its reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It specifically inhibits enzymes involved in nucleotide synthesis, impacting cellular proliferation and potentially serving as a therapeutic agent in cancer treatment. This inhibition can disrupt the growth of rapidly dividing cells, making it a candidate for further development in oncology .

Antifungal Activity

The compound has shown promising antifungal properties against various fungal pathogens. Studies suggest that it disrupts the synthesis of essential fungal components, leading to cell death. This characteristic positions it as a potential agent for agricultural applications to protect crops from fungal diseases .

Herbicide Development

Due to its chemical structure and biological activity, this compound is being explored as a herbicide. Its ability to inhibit specific metabolic pathways in plants can lead to effective weed control while minimizing damage to crops .

Pesticide Formulations

The compound is also being investigated for use in pesticide formulations. Its effectiveness against pests and diseases can enhance crop yields and reduce reliance on traditional chemical pesticides .

Case Studies

Wirkmechanismus

The mechanism of action of 2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles, leading to the formation of various substituted pyrimidine derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and resulting in desired biological effects . The compound’s ability to inhibit specific pathways, such as the NF-kB inflammatory pathway, contributes to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Trichloropyrimidines

The following table compares key structural analogs of 2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine, focusing on substituent differences and their implications:

Physical and Crystallographic Properties

- Crystal Packing : The methylsulfonyl group in analogs like 5-[bis(methylsulfonyl)methyl]-1,3-dimethylpyrimidine promotes C–H⋯O hydrogen bonding, forming stable three-dimensional networks. This contrasts with chloro- or methyl-substituted derivatives, which lack such interactions .

- Solubility: Sulfonyl-containing pyrimidines generally exhibit lower solubility in polar aprotic solvents (e.g., DMSO) compared to methoxy or methylthio analogs, as noted in stability studies .

Biologische Aktivität

2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological significance, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with three chlorine atoms and a methylsulfonyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of 2,4,6-trichloropyrimidine exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess strong antibacterial activity against various human pathogens. In one study, compounds derived from this scaffold demonstrated effective inhibition against Corynebacterium xerosis and Arcanobacterium haemolyticum, highlighting their potential as antimicrobial agents .

| Compound | Activity Against | IC50 (µg/mL) |

|---|---|---|

| This compound | Corynebacterium xerosis | 12.5 |

| 2,4-Dichloro derivative | Arcanobacterium haemolyticum | 15.0 |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that various pyrimidine derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study showed that specific derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa | This compound | 5.0 |

| MCF-7 | 2,4-Dichloro derivative | 8.0 |

3. COX Inhibition

The compound's derivatives have been evaluated for their inhibitory effects on cyclooxygenases (COX), particularly COX-2, which is implicated in inflammation and cancer progression. A study indicated that certain analogs showed high selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory therapies .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes by competing with arachidonic acid at the active site.

- Cellular Signaling Modulation : It influences pathways related to apoptosis and cell proliferation by modulating signaling proteins involved in these processes.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various pyrimidine derivatives against skin infections caused by resistant bacteria, this compound showed significant improvement in patient outcomes compared to standard treatments.

Case Study 2: Cancer Treatment

A preclinical study evaluated the anticancer effects of this compound in xenograft models of breast cancer. The results indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls.

Q & A

Q. What are the most reliable synthetic routes for 2,4,6-Trichloro-5-(methylsulfonyl)pyrimidine, and how can reaction conditions be optimized?

The compound can be synthesized via sequential sulfonylation and chlorination of pyrimidine precursors. A key step involves introducing the methylsulfonyl group at the 5-position using methanesulfonyl chloride under anhydrous conditions, followed by selective chlorination at the 2,4,6-positions using phosphorus oxychloride (POCl₃) . Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions.

- Solvent selection : Using dichloromethane (DCM) for sulfonylation and toluene for chlorination to enhance yield (70–85%) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

- ¹H/¹³C NMR : The methylsulfonyl group (δ ~3.5 ppm in ¹H NMR; δ ~45 ppm in ¹³C NMR) and trichloro-substitution (lack of aromatic protons) are diagnostic. Overlapping signals in crowded regions (e.g., pyrimidine ring carbons) require 2D NMR (HSQC, HMBC) for unambiguous assignment .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help distinguish positional isomers (e.g., 5-sulfonyl vs. 2-sulfonyl derivatives) .

- IR spectroscopy : Sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) validate functionalization .

Q. How does the methylsulfonyl group influence the compound’s stability under varying pH and solvent conditions?

The electron-withdrawing sulfonyl group enhances hydrolytic stability compared to non-sulfonylated pyrimidines. Stability studies show:

- Acidic conditions (pH <3) : Degradation via ring-opening occurs after 24 hours.

- Basic conditions (pH >10) : Slow dechlorination at the 2- and 4-positions observed via LC-MS .

- Solvent effects : Stable in DMSO and DMF for >1 week at 4°C but degrades in protic solvents (e.g., methanol) due to nucleophilic attack .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions at the 2,4,6-trichloro positions?

Regioselectivity is governed by electronic and steric factors:

- Electron-deficient sites : The 4-position is most reactive toward nucleophiles (e.g., amines, alkoxides) due to conjugation with the sulfonyl group, as shown by DFT calculations .

- Steric hindrance : Bulky nucleophiles preferentially attack the less hindered 6-position, confirmed by X-ray crystallography of substitution products .

- Catalytic effects : Lewis acids (e.g., ZnCl₂) enhance reactivity at the 2-position by polarizing C-Cl bonds .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and potential bioactivity?

- DFT studies : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of this compound localizes at the 4-position, aligning with experimental substitution trends .

- Molecular docking : Screen against biological targets (e.g., thymidine phosphorylase) to identify binding interactions. The sulfonyl group forms hydrogen bonds with active-site residues, suggesting inhibitory potential .

Q. How should contradictory crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

- Software tools : Use SHELXL for refinement and Mercury CSD for comparing experimental data with Cambridge Structural Database entries .

- Validation metrics : Check R-factor (<5%), residual electron density (<0.3 eÅ⁻³), and agreement between observed/theoretical bond lengths (e.g., C-Cl: 1.72–1.75 Å) .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .

Q. What strategies mitigate compound decomposition during storage or experimental workflows?

- Lyophilization : Store as a lyophilized solid under argon at -20°C to prevent hydrolysis.

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid moisture-induced degradation .

- Stabilizers : Add radical scavengers (e.g., BHT) during photoredox reactions to suppress radical-mediated side reactions .

Methodological Notes

- Synthetic protocols should include stepwise quenching (e.g., aqueous NaHCO₃ after chlorination) to isolate intermediates .

- For bioactivity assays , pre-screen solubility in PBS/DMSO mixtures to avoid false negatives in cell-based studies .

- Data reporting must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw spectral and crystallographic data archived in repositories like PubChem or the CCDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.